molecular formula C9H11NO2S B11793230 Methyl 2-cyclobutylthiazole-4-carboxylate

Methyl 2-cyclobutylthiazole-4-carboxylate

Cat. No.: B11793230
M. Wt: 197.26 g/mol
InChI Key: VDPQFJIWTDJOGF-UHFFFAOYSA-N
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Description

Methyl 2-cyclobutylthiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-cyclobutylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an alcoholic solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyclobutylthiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl 2-cyclobutylthiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of methyl 2-cyclobutylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 2-cyclobutylthiazole-4-carboxylate can be compared with other thiazole derivatives:

    Similar Compounds: Examples include 2-aminothiazole, 2-mercaptothiazole, and 2-phenylthiazole.

    Uniqueness: The presence of the cyclobutyl group in this compound distinguishes it from other thiazole derivatives. .

Properties

IUPAC Name

methyl 2-cyclobutyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-5-13-8(10-7)6-3-2-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPQFJIWTDJOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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